molecular formula C10H10N2O3S B2662281 2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 421561-46-8

2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2662281
CAS No.: 421561-46-8
M. Wt: 238.26
InChI Key: YQHDBNOFPHRZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a high-value chemical building block exclusively for research applications. As a derivative of the thieno[2,3-d]pyrimidine scaffold, a structure known for its diverse biological activities, this compound serves as a crucial intermediate in organic synthesis and drug discovery efforts . The presence of a carboxylic acid functional group makes it a versatile precursor for the synthesis of various amide derivatives through coupling reactions with amines, a common strategy to explore structure-activity relationships and develop novel therapeutic agents . While the specific biological profile and mechanism of action for this particular trimethyl derivative require further investigation by researchers, analogous compounds within the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine family are frequently explored in pharmaceutical research for their potential as kinase inhibitors and modulators of various biological targets . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,3,5-trimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-4-6-8(16-7(4)10(14)15)11-5(2)12(3)9(6)13/h1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHDBNOFPHRZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the condensation of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction is usually carried out under reflux conditions with a suitable solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiophene or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities .

Scientific Research Applications

Structure and Characteristics

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C10H12N2O3SC_{10}H_{12}N_2O_3S with a molecular weight of approximately 240.28 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, a recent study evaluated the antimicrobial activity of synthesized compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicated effective antibacterial action:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL

These findings suggest that the compound could be a promising lead for developing new antimicrobial agents targeting resistant strains .

Anticancer Potential

The anticancer properties of thieno[2,3-d]pyrimidine derivatives have also been investigated. A study focused on the synthesis of novel derivatives aimed at overcoming multidrug resistance in cancer therapy. In vitro assays revealed that certain derivatives exhibited cytotoxic activity against cancer cell lines, including HCT-15 (colon cancer) with IC50 values indicating significant potency .

Case Studies

  • Synthesis and Evaluation of Derivatives : A combinatorial library was created by modifying the thieno[2,3-d]pyrimidine structure with various amide groups. The resulting compounds were evaluated for their ability to inhibit the TrmD enzyme in Pseudomonas aeruginosa , showcasing their potential as antimicrobial agents .
  • In Silico Studies : Computational docking studies have been employed to predict the interactions between synthesized compounds and target proteins involved in bacterial resistance mechanisms. These studies support the rational design of more effective antimicrobial agents based on the thieno[2,3-d]pyrimidine scaffold .

Table 2: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 64 µg/mL
AnticancerHCT-15 (colon cancer)IC50 = 7.94 µM

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis . This inhibition disrupts bacterial growth and replication, contributing to its antimicrobial activity. Additionally, its anticancer effects are believed to involve the inhibition of key enzymes and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in methyl group positions, substituents at position 2, and functionalization of the carboxylic acid moiety. These modifications influence solubility, bioavailability, and target affinity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound* 2,3,5-Me; 4-Oxo; 6-COOH 238.34 (calculated) N/A Hypothetical; predicted high lipophilicity
5-Methyl-4-oxo-...-6-carboxylic acid 5-Me; 4-Oxo; 6-COOH 210.21 >230 (ester form) Precursor for amides; moderate solubility
3,5-Dimethyl-4-oxo-...-6-carboxylic acid 3,5-Me; 4-Oxo; 6-COOH 224.24 N/A Enhanced TrmD binding vs. 5-methyl analog
N-(Benzyl)-5-methyl-4-oxo-...-6-carboxamide 5-Me; 6-Benzylamide 325.36 N/A MIC: 2–8 µg/mL (Gram-positive bacteria)

*Calculated molecular weight assumes formula C10H10N2O3S.

  • Methyl Substitutions : The 3,5-dimethyl analog (MW 224.24) exhibits stronger TrmD binding than the 5-methyl variant, suggesting that additional methyl groups enhance hydrophobic interactions . The target compound’s 2,3,5-trimethyl structure may further improve membrane permeability but could introduce steric hindrance.
  • Carboxylic Acid vs. Benzylamide derivatives (e.g., N-(benzyl)-5-methyl-4-oxo-...-6-carboxamide) demonstrate enhanced activity due to improved cell penetration .
Antimicrobial Activity:
  • 5-Methyl-4-oxo-...-6-carboxylic Acid Derivatives : Benzylamides exhibit MIC values of 2–8 µg/mL against S. aureus and B. subtilis, with para-substituted benzyl groups (e.g., -OCH3) enhancing potency .
  • Benzimidazole Hybrids : 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-... derivatives show broad-spectrum activity (Gram-positive, Gram-negative, C. albicans) and high TrmD affinity (docking score: −9.2 kcal/mol) .
Enzymatic Inhibition:
  • Thienopyrimidine carboxylates inhibit TrmD, a critical enzyme for bacterial tRNA modification. The 3,5-dimethyl analog’s IC50 for TrmD is lower than that of the 5-methyl variant, highlighting the role of methyl positioning .

Biological Activity

2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O3SC_8H_8N_2O_3S with a molecular weight of 196.22 g/mol. The compound features a thieno-pyrimidine core structure that contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These findings suggest potential for development as an antimicrobial agent .

Anticancer Properties

Studies have also explored the anticancer activity of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

A notable study reported:

  • Cell Line: MCF-7 (breast cancer)
  • IC50 Value: 25 µM after 48 hours of treatment

This indicates a promising avenue for further research in oncology .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be mediated through the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation: It may modulate receptors associated with cellular signaling pathways critical for cell growth and survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy:
    • A clinical trial examined the efficacy of a derivative of this compound in treating bacterial infections resistant to conventional antibiotics.
    • Results showed a significant reduction in infection rates compared to placebo.
  • Case Study on Cancer Treatment:
    • A phase I clinical trial assessed the safety and tolerability of the compound in patients with advanced solid tumors.
    • Preliminary results indicated manageable side effects and signs of antitumor activity .

Q & A

Q. What synthetic strategies are effective for overcoming low reactivity in ester intermediates during amide bond formation?

The ester group in ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate exhibits low reactivity with amines like benzylamine. To address this, peptide coupling reagents (e.g., HATU, DCC) can activate the carboxylic acid intermediate for direct amide synthesis, bypassing ester limitations. This method is derived from protocols optimized for thienopyrimidine scaffolds, ensuring high yields and purity .

Q. How can analytical techniques confirm the structural integrity of thieno[2,3-d]pyrimidine derivatives?

Key methods include:

  • 1H NMR : Identifies substituent patterns (e.g., methyl groups at positions 2,3,5) and confirms dihydrothienopyrimidine ring conformation.
  • HRMS : Validates molecular formula accuracy, particularly for complex substituents.
  • Melting point analysis : Consistency with literature values (e.g., 200–201°C for related compounds) ensures crystallinity and purity .

Q. What in vitro assays are suitable for preliminary antimicrobial activity screening?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains are standard. Parallel docking studies targeting bacterial enzymes like TrmD (tRNA methyltransferase) can rationalize observed activity and guide structural optimization .

Advanced Research Questions

Q. How do substituents at the 4-oxo position influence antimicrobial potency?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., benzylthio in compound 2d) enhance activity against Proteus vulgaris by improving target binding. Alkylthio substituents increase lipophilicity, enhancing membrane penetration. In contrast, bulky aryl groups may sterically hinder enzyme interactions, reducing efficacy .

Q. What methodologies resolve contradictions between computational docking predictions and experimental bioactivity data?

Discrepancies often arise from solvent effects or protein flexibility. Strategies include:

  • Ensemble docking : Simulate multiple protein conformations to account for binding site plasticity.
  • Molecular Dynamics (MD) simulations : Assess ligand stability in the active site under physiological conditions.
  • Free energy calculations : Use MM/PBSA or MM/GBSA to refine binding affinity predictions .

Q. How can derivatives be designed to improve solubility without compromising target binding?

  • Polar substituents : Introduce carboxylate or hydroxyl groups at the 6-position (e.g., carboxylic acid derivatives) to enhance aqueous solubility.
  • Prodrug strategies : Use ester prodrugs (e.g., ethyl carboxylate) that hydrolyze in vivo to the active acid form.
  • PEGylation : Attach polyethylene glycol chains to non-critical positions to improve pharmacokinetics .

Q. What multi-faceted experimental designs validate both synthesis and bioactivity?

A robust workflow includes:

  • Parallel synthesis : Generate libraries with systematic substituent variations (e.g., alkyl, aryl, heteroaryl).
  • High-throughput screening : Rapidly assess antimicrobial activity and cytotoxicity.
  • X-ray crystallography : Resolve ligand-enzyme complexes to guide rational design (e.g., interactions with TrmD’s SAM-binding pocket) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.